molecular formula C7H2BrClN2O4S B1416383 2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride CAS No. 1804402-99-0

2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride

Cat. No. B1416383
M. Wt: 325.52 g/mol
InChI Key: WYIYMRBLBOITDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The closest compound I found is "2-Bromo-3-nitrobenzenesulfonyl chloride" . It’s a solid with a molecular weight of 300.52 g/mol . The IUPAC name for this compound is 2-bromo-3-nitrobenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “2-Bromo-3-nitrobenzenesulfonyl chloride” is 1S/C6H3BrClNO4S/c7-4-2-1-3-5 (9 (10)11)6 (4)14 (8,12)13/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Bromo-3-nitrobenzenesulfonyl chloride” is a solid . It has a molecular weight of 300.52 g/mol .

Safety And Hazards

The safety data sheet for “2-Bromo-3-nitrobenzenesulfonyl chloride” indicates that it is dangerous and corrosive . The hazard statements include H302 and H314 . Precautionary statements include P271, P260, P280 .

properties

IUPAC Name

2-bromo-3-cyano-6-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-6-4(3-10)1-2-5(11(12)13)7(6)16(9,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIYMRBLBOITDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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